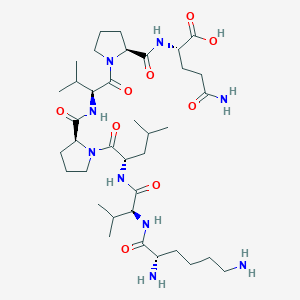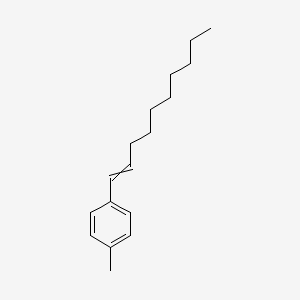
1-(Dec-1-EN-1-YL)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dec-1-EN-1-YL)-4-methylbenzene, also known as 4-methyl-1-(1-dec-1-enyl)benzene, is an organic compound that belongs to the class of alkylbenzenes. This compound features a benzene ring substituted with a dec-1-en-1-yl group and a methyl group. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dec-1-EN-1-YL)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene (4-methylbenzene) with 1-decene in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of zeolite catalysts to enhance the selectivity and efficiency of the alkylation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dec-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond in the dec-1-en-1-yl group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C catalyst, H2 gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 1-(dec-1-yl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives such as 4-methyl-1-(1-dec-1-enyl)-2-bromobenzene.
Applications De Recherche Scientifique
1-(Dec-1-EN-1-YL)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Dec-1-EN-1-YL)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The dec-1-en-1-yl group can participate in hydrophobic interactions, while the benzene ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparaison Avec Des Composés Similaires
1-(Dec-1-EN-1-YL)-4-methylbenzene can be compared with other alkylbenzenes such as:
1-(Oct-1-EN-1-YL)-4-methylbenzene: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1-(Dec-1-EN-1-YL)-benzene: Lacks the methyl group, resulting in different reactivity and applications.
4-methyl-1-(1-dodec-1-enyl)benzene: Longer alkyl chain, affecting its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
204633-75-0 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1-dec-1-enyl-4-methylbenzene |
InChI |
InChI=1S/C17H26/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h10-15H,3-9H2,1-2H3 |
Clé InChI |
QRHNVQLFWZQKHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


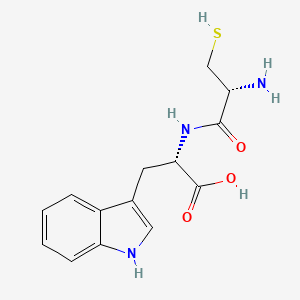
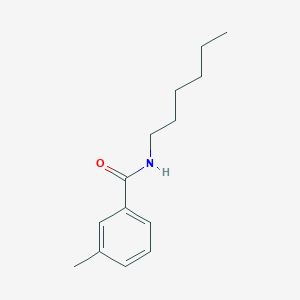
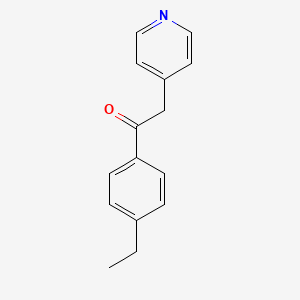
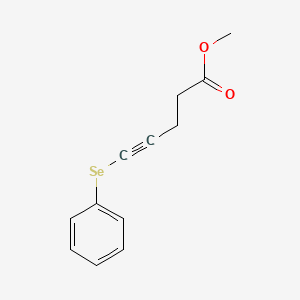
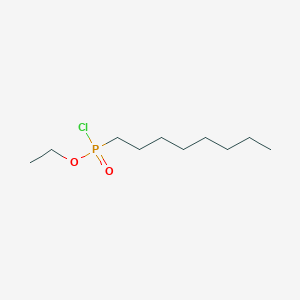
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)

![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
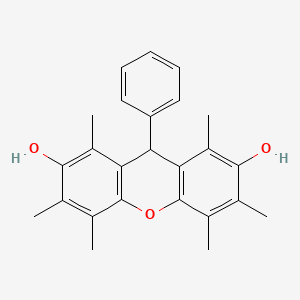

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
